molecular formula C14H17N5O3 B554783 Z-His-NHNH2 CAS No. 49706-31-2

Z-His-NHNH2

Cat. No. B554783
CAS RN: 49706-31-2
M. Wt: 303.32 g/mol
InChI Key: BOOAASJRVPZWJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-His-NHNH2 is a chemical compound with the molecular formula C14H17N5O3 . It is used for research and development purposes .


Molecular Structure Analysis

Z-His-NHNH2 has a complex molecular structure that includes a total of 40 bonds. These consist of 23 non-H bonds, 13 multiple bonds, 7 rotatable bonds, 2 double bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), 1 N hydrazine, and 1 Imidazole .


Physical And Chemical Properties Analysis

Z-His-NHNH2 has a molecular weight of 303.32 . It is a white powder with clumps . The predicted boiling point is 705.6±60.0 °C, and the predicted density is 1.340±0.06 g/cm3 . The storage temperature is -15°C .

Scientific Research Applications

  • Biological Ligands for Zn(II):

    • GSH and L-His, including derivatives like Z-His-NHNH2, are potential biological ligands for zinc (Zn(II)) ions. Studies have shown the formation of ternary Zn(II) complexes with GSH and L-His, suggesting the role of these ligands in intracellular binding of zinc, which is critical in various biochemical pathways (Krężel et al., 2003).
  • Zinc Ribbon HNH Endonucleases:

    • The HNH catalytic domain, containing the conserved His-Asn-His (HNH) motif, is found in zinc ribbon HNH endonucleases. These enzymes, with roles in DNA manipulation and molecular diagnostics, are crucial in understanding DNA-protein interactions and gene regulation processes (Shuang-yong Xu & Gupta, 2012).
  • Nanocomposite Development for Ionic Sensors:

    • Aminated polyethersulfone nanocomposites doped with ZnCdCrO, involving functional groups such as −NH2, have been developed for applications like ionic sensors. This showcases the role of such complexes in environmental monitoring and health care (Rahman et al., 2018).
  • Catalysis in Hydrogen Generation and CO2 Functionalization:

    • Zinc catalysts, such as [Tris(2-pyridylthio)methyl]zinc hydride, demonstrate capabilities in hydrogen generation and carbon dioxide functionalization. This research has implications for sustainable energy solutions and CO2 utilization strategies (Sattler & Parkin, 2012).
  • Hydrogen Storage Materials:

    • Studies on zinc borohydride ammonia adducts, like Zn(BH4)2·2NH3, have shown promising results for hydrogen storage, crucial for renewable energy applications. These studies focus on material properties that enhance storage efficiency and stability (Gu et al., 2012).
  • Zinc-Doped Hydroxyapatite Nanoparticles:

    • Research on zinc-doped hydroxyapatite (ZnHAp) nanoparticles has revealed their potential in biological applications, including drug delivery systems and biomedical implants. These studies explore the physicochemical and biological properties of ZnHAp nanoparticles (Popa et al., 2016).
  • Rotational and Spin-Rotational Collision Transfers:

    • Investigations on ZnH A2Π v′ = 0 by rare gases have provided insights into rotational and spin-rotational collision transfers. This research is fundamental to understanding molecular dynamics and interactions in gaseous environments (Nedelec & Dufayard, 1984).
  • High-Voltage Aqueous Metal-Ion Batteries:

    • The Zinc/Zinc Hexacyanoferrate System is being explored for developing high-voltage aqueous metal-ion batteries. This research is crucial for advancing energy storage technologies, particularly for renewable energy sources (Zhang et al., 2015).
  • Electrocatalytic Nitrogen Reduction:

    • The development of isolated diatomic Zn-Fe in N-doped carbon has shown promise in electrocatalytic nitrogen reduction to ammonia, a process vital for sustainable agriculture and environmental management (Zhang et al., 2020).
  • Antibacterial Activity of Zinc-Doped Colloids:

    • Zinc-doped hydroxyapatite colloids have demonstrated significant antibacterial activity, offering potential applications in the medical and environmental industries. This research contributes to the development of new antimicrobial agents (Predoi et al., 2019).

Safety And Hazards

Z-His-NHNH2 is for R&D use only and not for medicinal, household, or other use . During handling, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

benzyl N-[(2S)-1-hydrazinyl-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O3/c15-19-13(20)12(6-11-7-16-9-17-11)18-14(21)22-8-10-4-2-1-3-5-10/h1-5,7,9,12H,6,8,15H2,(H,16,17)(H,18,21)(H,19,20)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOOAASJRVPZWJW-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CN=CN2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CN=CN2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701036285
Record name N-[(Phenylmethoxy)carbonyl]-L-histidine hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701036285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-His-NHNH2

CAS RN

49706-31-2
Record name N-[(Phenylmethoxy)carbonyl]-L-histidine hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49706-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Benzyloxycarbonyl)-L-histidinohydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049706312
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(Phenylmethoxy)carbonyl]-L-histidine hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701036285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(benzyloxycarbonyl)-L-histidinohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.291
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
H OGAWA, M KUBOTA, H YAJIMA - Chemical and Pharmaceutical …, 1976 - jstage.jst.go.jp
2430 Vol. 24 (1976) 120 minutes or even more longer period, no brown color was produced. Thus, the TFA treatment for 45 to 60 minutes under these conditions was selected for the …
Number of citations: 12 www.jstage.jst.go.jp
N Fujii, H Yajima - Journal of the Chemical Society, Perkin …, 1981 - pubs.rsc.org
Commencing with the protected C-terminal pentadecapeptide of bovine pancreatic RNase,Z(OMe)-(RNase 110–124)-OBzl, chain elongation was accomplished to form the …
Number of citations: 2 pubs.rsc.org
U Okamoto, Y Nagamatsu, Y Tsuda, Y Okada - … and Biophysical Research …, 1980 - Elsevier
In a search for an adequate synthetic substrate for human spleen fibrinolytic proteinase (SFP), Suc-Tyr-Leu-Val-pNA was newly synthesized. Its degradation by SFP was compared with …
Number of citations: 25 www.sciencedirect.com
E Masiukiewicz, B Rzeszotarska - Organic preparations and …, 1996 - Taylor & Francis
Histidine belongs to so-called “problematic” amino acids in peptide synthesis due to its imidazole ring complicating many synthesis procedure^;'-^ racemization of the histidine moiety is …
Number of citations: 3 www.tandfonline.com
N Yanaihara, C Yanaihara, T Hashimoto… - Biochemical and …, 1972 - Elsevier
… Z-Ser-Tyr-NHNH2 (14) and Z-His-NHNH2 (15). The lactam formation of Gln residue during the coupling stage could be avoided (16) by the use of Z-Leu-Gln-NHNH …
Number of citations: 35 www.sciencedirect.com
N Yanaihara, M Kubota, M Sakagami… - Journal of Medicinal …, 1977 - ACS Publications
… Compound 24 was coupled by the azide method with Z-His-NHNH2 (2.53 g, 8.3 mmol) in … The hydrogenated material was coupled by the azide method with Z-His-NHNH2 (0.94 g, 3.1 …
Number of citations: 38 pubs.acs.org
H WATANABE, H OGAWA, H YAJIMA - … and Pharmaceutical Bulletin, 1975 - jstage.jst.go.jp
… OH by means of the modified azide procedure to give the protected tetrapeptide, Z—Phe—Arg(Tos)~Trp—Gly—OH, which after hydro— genation, was condensed with Z~His~NHNH2 …
Number of citations: 13 www.jstage.jst.go.jp
K YASUMURA, K OKAMOTO… - Chemical and …, 1982 - jstage.jst.go.jp
… Boc—Phe—Arg(Mts)~NHNHZI‘“ and Z—His—NHNH2 were introduced succes— sively onto the resulting dipeptide ester by the modified azide procedure“) to give the protected …
Number of citations: 6 www.jstage.jst.go.jp
N FUJII, M SAKURAI, K AKAJI, M NOMIZU… - Chemical and …, 1986 - jstage.jst.go.jp
Eight peptide fragments were prepared by known amide-forming reactions as building blocks for the solution synthesis of the dotetracontapeptide corresponding to the entire amino acid …
Number of citations: 18 www.jstage.jst.go.jp
小川博, 窪田実, 矢島治明 - Chemical and Pharmaceutical Bulletin, 1976 - jlc.jst.go.jp
The protected octadecapeptide corresponding to positions 26 through 43 of porcine gastric inhibitory polypeptide was synthesized by a conventional method. In this deprotected peptide…
Number of citations: 2 jlc.jst.go.jp

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